molecular formula C7H7Cl4N B2727394 2,4,6-Trichloro-N-methylaniline;hydrochloride CAS No. 2418711-72-3

2,4,6-Trichloro-N-methylaniline;hydrochloride

Cat. No.: B2727394
CAS No.: 2418711-72-3
M. Wt: 246.94
InChI Key: BGJOPDXBRZVJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trichloro-N-methylaniline;hydrochloride is a chemical compound with the molecular formula C7H6Cl3N·HCl. It is an aromatic amine that is often used in various chemical reactions and industrial applications. The compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-N-methylaniline;hydrochloride typically involves the chlorination of N-methylaniline. The process begins with the nitration of mesitylene, followed by the reduction of the resulting nitro group to form the aniline derivative . The chlorination is then carried out using chlorine gas under controlled conditions to ensure selective substitution at the 2, 4, and 6 positions on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of catalysts and optimized reaction parameters to achieve efficient chlorination and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-methylaniline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,6-Trichloro-N-methylaniline;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-N-methylaniline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylaniline: An aromatic amine used as a precursor to dyes.

    2,4,6-Trichloroaniline: A chlorinated aniline derivative with similar reactivity.

    2,4,6-Trichlorophenol: A chlorinated phenol with different functional groups but similar chlorination pattern.

Uniqueness

2,4,6-Trichloro-N-methylaniline;hydrochloride is unique due to its specific substitution pattern and the presence of the N-methyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring selective reactivity and stability.

Properties

IUPAC Name

2,4,6-trichloro-N-methylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl3N.ClH/c1-11-7-5(9)2-4(8)3-6(7)10;/h2-3,11H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJOPDXBRZVJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1Cl)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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